4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3. It belongs to the class of biphenyl derivatives, which are compounds containing two benzene rings connected by a single bond. This compound is characterized by the presence of a fluoro group at the 4’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position of the biphenyl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 4’-Fluoro-3’-hydroxybiphenyl-3-carboxylic acid.
Reduction: 4’-Fluoro-3’-methoxybiphenyl-3-methanol or 4’-fluoro-3’-methoxybiphenyl-3-aldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid: Similar structure but with the positions of the fluoro and methoxy groups swapped.
4’-Fluoro-3’-hydroxybiphenyl-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4’-Fluoro-3’-methoxybiphenyl-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the fluoro, methoxy, and carboxylic acid groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKMRNVMDXMWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681807 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-09-9 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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